molecular formula C14H12N2O4S2 B14964253 N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B14964253
M. Wt: 336.4 g/mol
InChI Key: AOLUWWVYUFBAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, an oxazole ring, and a thiophene sulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-methoxyphenyl derivative, followed by the introduction of the oxazole ring through cyclization reactions. The thiophene-2-sulfonamide group is then attached via sulfonation and subsequent amide formation. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity may offer advantages in targeting specific diseases or conditions.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility and reactivity make it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide include other sulfonamide derivatives, oxazole-containing compounds, and thiophene-based molecules. Examples include:

  • N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-carboxamide
  • 3-methoxyphenyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonic acid
  • N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C14H12N2O4S2/c1-19-11-4-2-3-10(9-11)16-22(17,18)14-6-5-13(21-14)12-7-8-15-20-12/h2-9,16H,1H3

InChI Key

AOLUWWVYUFBAPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(S2)C3=CC=NO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.